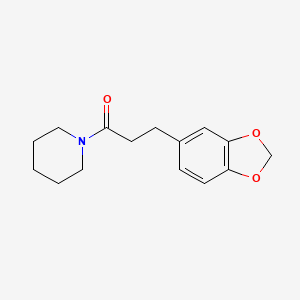
3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea, also known as MP-10, is a novel compound that has attracted considerable attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of urea derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair, and aldose reductase, which is involved in the development of diabetic complications. This compound has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells. This compound has also been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diabetic complications in animal models of diabetes. This compound has been reported to reduce inflammation and oxidative stress in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has been shown to have potent anticancer, antidiabetic, and anti-inflammatory properties, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is the development of this compound as a potential antidiabetic agent. Further studies are needed to determine its safety and efficacy in humans. Additionally, further studies are needed to investigate the potential of this compound as an anti-inflammatory agent in various disease models.
Métodos De Síntesis
3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea has been synthesized using various methods, including the reaction of 3-methyl-4-pyridinecarboxylic acid with oxan-2-ylmethylamine, followed by the reaction with propyl isocyanate. Another method involves the reaction of 3-methyl-4-pyridinamine with oxan-2-ylmethyl isocyanate, followed by the reaction with propylamine. Both methods have been reported to yield this compound with high purity.
Aplicaciones Científicas De Investigación
3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, antidiabetic, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic rats. This compound has been shown to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
3-(3-methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-9-19(12-14-6-4-5-10-21-14)16(20)18-15-7-8-17-11-13(15)2/h7-8,11,14H,3-6,9-10,12H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZWDMHHOQPWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CCCCO1)C(=O)NC2=C(C=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethoxy-1-hydroxy-N-(2-propylphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B7664144.png)
![3-[[ethyl(2,2,2-trifluoroethyl)amino]methyl]-N-(3-methylpyridin-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7664145.png)
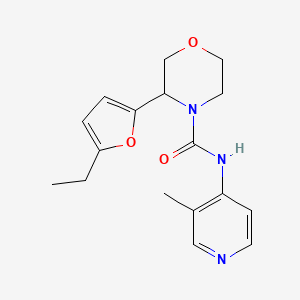
![2-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B7664157.png)
![2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole](/img/structure/B7664162.png)
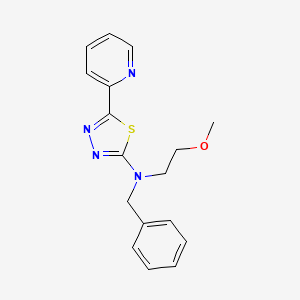
![4-[5-[(5-Chloro-2-ethylsulfanylanilino)methyl]-1,3,4-oxadiazol-2-yl]benzonitrile](/img/structure/B7664188.png)
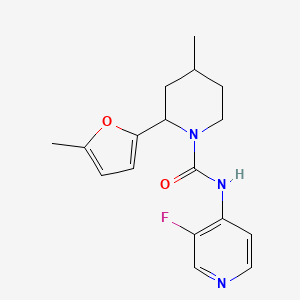
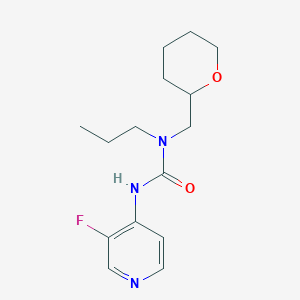
![2-bromo-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoroaniline](/img/structure/B7664212.png)
![N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7664214.png)
![1-Methyl-2-[(2-methylfuran-3-yl)sulfanylmethyl]imidazole](/img/structure/B7664234.png)
![N-propan-2-yl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-sulfonamide](/img/structure/B7664236.png)
